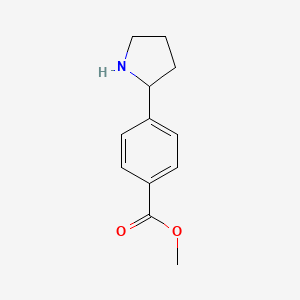
3-(Naphthalen-1-yl)thiomorpholine
Übersicht
Beschreibung
The compound "3-(Naphthalen-1-yl)thiomorpholine" is not directly mentioned in the provided papers. However, the papers do discuss various naphthalene derivatives and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of similar compounds. Naphthalene derivatives are known for their diverse applications, including their use in pharmacology, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of naphthalene derivatives can involve various strategies, including the use of ultrasonic irradiation to promote reactions under greener conditions, as seen in the synthesis of quinazolinone derivatives . The synthesis of 1-arylpyrazoles as σ(1) receptor antagonists also involves careful selection of substituents and spacer lengths to achieve the desired selectivity and potency . The preparation of other naphthalene-containing compounds, such as propionamides, can involve halogenated hydrocarbon amination reactions .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is often characterized using techniques such as FT-IR, Raman, XRD, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations are commonly employed to predict structural parameters and vibrational frequencies, which are then compared with experimental data to validate the synthesized compounds' structures . The molecular structure can significantly influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Naphthalene derivatives can participate in various chemical reactions, depending on their functional groups and molecular structure. For instance, cationic rhodium complexes of naphthalene derivatives can catalyze the hydroboration of olefins with high regioselectivity and enantioselectivity . The reactivity of these compounds can be tailored for specific applications, such as the development of chemotherapeutic agents or antibacterial compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Computational methods like DFT and molecular docking studies can provide insights into the electronic effects of substituents, thermal parameters, and potential biological activity . The partition coefficient and other molecular properties can be calculated to predict the compound's behavior in biological systems . Additionally, the antibacterial activity of some naphthalene derivatives has been demonstrated, highlighting their potential in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-(Naphthalen-1-yl)thiomorpholine derivatives are synthesized for various scientific applications, including the study of their binding interactions with metal ions. For instance, a mono-thiourea derivative synthesized from 1-naphthyl isothiocyanate showed significant potential in chemical sensor applications, particularly in studying the binding interaction between metal ions and the compound (Ngah et al., 2016).
Photophysical Properties
The photophysical properties of derivatives related to this compound have been extensively studied. Compounds synthesized from dihydroquinazolinone derivatives exhibited significant changes in their photophysical properties depending on solvent polarity, demonstrating the highly polar character of the excited state. This suggests applications in fields where solvent polarity plays a crucial role, such as in dye-sensitized solar cells and fluorescence-based sensors (Pannipara et al., 2017).
Chemotherapeutic Potential
Structural and spectral investigations of chalcones, a category that includes compounds structurally similar to this compound, have shown a wide spectrum of medical applications, including potential as chemotherapeutic agents. These compounds are effective in vivo as anti-tumor promoting, cell proliferating inhibitors, and chemo-preventing agents, highlighting their potential in cancer therapy research (Barakat et al., 2015).
Antibacterial Activity
Research into the antibacterial activity of compounds structurally related to this compound has revealed promising results. For example, a compound synthesized through halogenated hydrocarbon amination reaction demonstrated good antibacterial activity, suggesting potential applications in developing new antibacterial agents (Cai Zhi, 2010).
Electron Acceptors in Photovoltaics
Derivatives of this compound have been investigated for their potential as non-fullerene electron acceptors in bulk-heterojunction photovoltaic devices. Such studies explore the optoelectronic and photovoltaic properties of these compounds, aiming to enhance the efficiency of organic solar cells (Srivani et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-naphthalen-1-ylthiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-16-9-8-15-14/h1-7,14-15H,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROQJAPTCKSEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661711 | |
| Record name | 3-(Naphthalen-1-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914349-66-9 | |
| Record name | 3-(Naphthalen-1-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



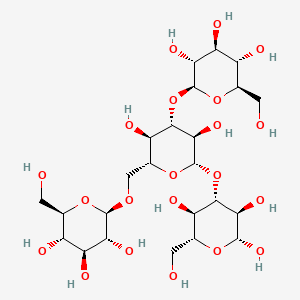
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B3030431.png)

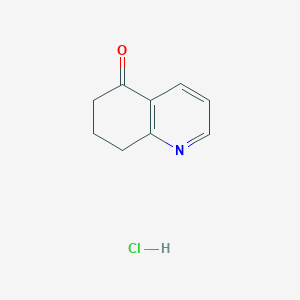

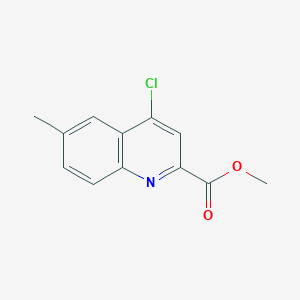
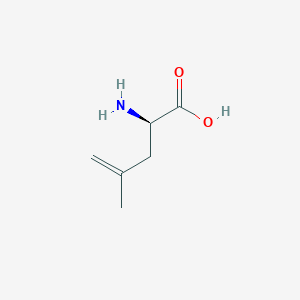
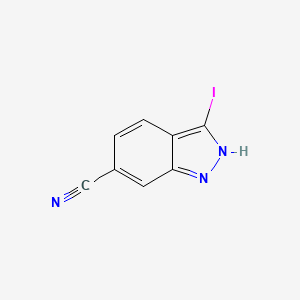
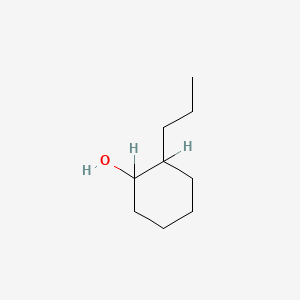
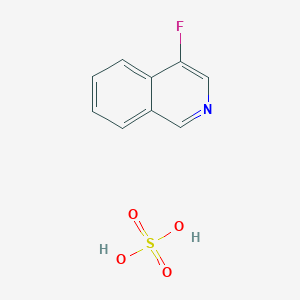

![6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3030447.png)
